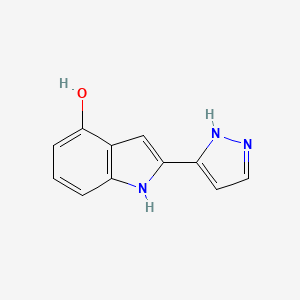
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-4H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-4H-indol-4-one is a heterocyclic compound that features both pyrazole and indole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-4H-indol-4-one typically involves the condensation of a hydrazine derivative with an indole-2,3-dione. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-4H-indol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-4H-indol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-4H-indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar compounds to 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-1,2-dihydro-4H-indol-4-one include other pyrazole-indole derivatives These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties
Properties
CAS No. |
827317-46-4 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)-1H-indol-4-ol |
InChI |
InChI=1S/C11H9N3O/c15-11-3-1-2-8-7(11)6-10(13-8)9-4-5-12-14-9/h1-6,13,15H,(H,12,14) |
InChI Key |
BQGKXTLSZZTWGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C3=CC=NN3)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















